molecular formula C15H13NO B8800799 2-Phenyl-7,8-dihydroquinolin-5(6H)-one

2-Phenyl-7,8-dihydroquinolin-5(6H)-one

Cat. No. B8800799
M. Wt: 223.27 g/mol
InChI Key: HNQZNFAFMWZBHJ-UHFFFAOYSA-N
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Patent
US06110910

Procedure details

Preparation of 2-phenyl-7,8-dihydroquinolin-5(6H)-one 3-Aminocyclohexenone (5.55 g, 50 mmol) and 3-dimethylaminopropiophenone hydrochloride (10.65 g, 50 mmol) were suspended in glacial acetic acid (15 mL) and heated at reflux for 1 h. The mixture was cooled to room temperature and cautiously poured into 20% aqueous sodium carbonate. After gas evolution ceased the residue was extracted with chloroform, dried over anhydrous sodium carbonate, filtered and evaporated. Purification by chromatography on silica gel using 1:1 chloroform/dichloromethane as eluant provided 2.95 g (26%) of 2-phenyl-7,8-dihydroquinolin-5(6H)-one as an off-white solid, mp 128-130° C.; 1H NMR (CDCl3) δ8.32 (d, 1H), 8.05 (dd, 2H), 7.66 (d, 2H), 7.55-7.42 (m,3H), 3.21 (t, 2H), 2.72 (t, 2H), 2.22 (m, 2H).
Name
2-phenyl-7,8-dihydroquinolin-5(6H)-one 3-Aminocyclohexenone
Quantity
5.55 g
Type
reactant
Reaction Step One
Name
3-dimethylaminopropiophenone hydrochloride
Quantity
10.65 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
NC1CCCC(=O)C=1.[C:9]1([C:15]2[CH:24]=[CH:23][C:22]3[C:21](=[O:25])[CH2:20][CH2:19][CH2:18][C:17]=3[N:16]=2)[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.Cl.CN(C)CCC(C1C=CC=CC=1)=O.C(=O)([O-])[O-].[Na+].[Na+]>C(O)(=O)C>[C:9]1([C:15]2[CH:24]=[CH:23][C:22]3[C:21](=[O:25])[CH2:20][CH2:19][CH2:18][C:17]=3[N:16]=2)[CH:10]=[CH:11][CH:12]=[CH:13][CH:14]=1 |f:0.1,2.3,4.5.6|

Inputs

Step One
Name
2-phenyl-7,8-dihydroquinolin-5(6H)-one 3-Aminocyclohexenone
Quantity
5.55 g
Type
reactant
Smiles
NC1=CC(CCC1)=O.C1(=CC=CC=C1)C1=NC=2CCCC(C2C=C1)=O
Name
3-dimethylaminopropiophenone hydrochloride
Quantity
10.65 g
Type
reactant
Smiles
Cl.CN(CCC(=O)C1=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Three
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 h
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
was extracted with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium carbonate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
Purification by chromatography on silica gel using 1:1 chloroform/dichloromethane as eluant

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=NC=2CCCC(C2C=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.95 g
YIELD: PERCENTYIELD 26%
YIELD: CALCULATEDPERCENTYIELD 26.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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